Bisphenol a diglycidyl ether diacrylate

Catalog No.
S576376
CAS No.
4687-94-9
M.F
C27H32O8
M. Wt
484.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisphenol a diglycidyl ether diacrylate

CAS Number

4687-94-9

Product Name

Bisphenol a diglycidyl ether diacrylate

IUPAC Name

[2-hydroxy-3-[4-[2-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)phenyl]propan-2-yl]phenoxy]propyl] prop-2-enoate

Molecular Formula

C27H32O8

Molecular Weight

484.5 g/mol

InChI

InChI=1S/C27H32O8/c1-5-25(30)34-17-21(28)15-32-23-11-7-19(8-12-23)27(3,4)20-9-13-24(14-10-20)33-16-22(29)18-35-26(31)6-2/h5-14,21-22,28-29H,1-2,15-18H2,3-4H3

InChI Key

VZTQQYMRXDUHDO-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)OCC(COC(=O)C=C)O)C2=CC=C(C=C2)OCC(COC(=O)C=C)O

Synonyms

bisphenol A epoxy resin diacrylate ester

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC(COC(=O)C=C)O)C2=CC=C(C=C2)OCC(COC(=O)C=C)O

Bisphenol A diglycidyl ether diacrylate is an organic compound characterized by its molecular formula C27H32O8C_{27}H_{32}O_{8} and a molecular weight of 484.5 g/mol. This compound appears as a colorless to pale straw-colored viscous liquid and is recognized for its significant role in the formulation of epoxy resins, particularly in applications requiring photopolymerization processes. The structure of Bisphenol A diglycidyl ether diacrylate includes a central Bisphenol A core with two glycidyl ether groups and two acrylate end groups, which contribute to its reactivity and utility in various applications, especially in the creation of cross-linked polymer networks through light-induced curing processes .

In photopolymerization, BDDA acts as a reactive diluent. It reduces the viscosity of the resin mixture without affecting its final properties after curing []. This allows for better processing and formation of intricate structures.

Photopolymerization:

BDDA acts as a reactive diluent in photopolymerization processes, a technique involving light-induced curing of resins. Its low viscosity and high reactivity make it ideal for creating photoresists in microfabrication []. Studies have explored BDDA in the development of high-resolution photoresists for various applications, including microfluidic devices and electronic components [].

Biomedical Applications:

BDDA possesses potential for various biomedical applications due to its ability to form strong and biocompatible materials. Research has investigated its use as:

  • Dental materials: BDDA is a component of some dental sealants and composite restorative materials []. Studies have evaluated its effectiveness in bonding dental restorations and its potential impact on pulp cell viability [, ].
  • Bonding agents: BDDA's ability to form strong bonds makes it a potential candidate for use in bone cements and other medical adhesives []. Research is ongoing to assess its biocompatibility and efficacy in these applications.

Material Science Research:

BDDA's unique chemical structure allows for the creation of various functional materials with specific properties. Research explores its use in developing:

  • Epoxy resins: BDDA can be incorporated into epoxy resins to enhance their mechanical properties and adhesion characteristics []. Studies investigate its impact on the thermal and mechanical performance of epoxy composites.
  • Functional polymers: BDDA can be modified to create polymers with desired functionalities, such as conductivity or self-healing properties []. Research explores its potential in developing advanced materials for various applications.

Environmental Research:

BDDA's presence in the environment raises concerns due to its potential endocrine-disrupting effects, similar to BPA. Research is ongoing to:

  • Evaluate its environmental fate and transport: Studies aim to understand how BDDA behaves in the environment, including its degradation and potential for bioaccumulation.
  • Assess its potential ecological impact: Research investigates the effects of BDDA on aquatic organisms and other environmental components.

The primary reaction involving Bisphenol A diglycidyl ether diacrylate is its participation in photopolymerization. Under ultraviolet light, the acrylate groups undergo cross-linking, leading to the formation of a solid polymer network. The general reaction can be summarized as follows:

text
Bisphenol A diglycidyl ether diacrylate (liquid) + light + initiator → Bisphenol A diglycidyl ether diacrylate polymer (solid)

Additionally, this compound can react with acrylic acid to yield vinyl ester resins through the opening of the epoxide rings, generating unsaturated esters at each terminus of the molecule . Hydrolysis of the ether bonds can lead to the release of Bisphenol A, raising concerns regarding its potential endocrine-disrupting effects .

Bisphenol A diglycidyl ether diacrylate exhibits biological activity primarily through its interaction with peroxisome proliferator-activated receptor gamma. It acts as an inhibitor of this receptor, which plays a critical role in lipid metabolism and adipogenesis. The compound has been shown to influence cellular processes such as gene expression and cell signaling pathways, potentially affecting adipocyte differentiation . Its biological effects raise concerns about its safety, particularly regarding endocrine disruption similar to that associated with Bisphenol A.

The synthesis of Bisphenol A diglycidyl ether diacrylate typically involves the reaction of Bisphenol A diglycidyl ether with acrylic acid. This process can be facilitated by various catalysts and conditions that promote the formation of the acrylate end groups while ensuring minimal byproduct formation. The synthesis pathway can be summarized as follows:

  • Starting Material: Bisphenol A diglycidyl ether.
  • Reagents: Acrylic acid.
  • Conditions: Catalytic conditions that may include heat or specific solvents.
  • Product: Bisphenol A diglycidyl ether diacrylate.

This method allows for the production of high-purity compounds suitable for various industrial and research applications .

Research on Bisphenol A diglycidyl ether diacrylate has focused on its interactions with biological systems, particularly regarding its effects on cellular metabolism and signaling pathways. Notably, studies have indicated that it can activate or inhibit peroxisome proliferator-activated receptor gamma, influencing adipogenesis and lipid metabolism . Further investigations are necessary to fully understand its pharmacokinetics and potential long-term effects on human health.

Several compounds share structural or functional similarities with Bisphenol A diglycidyl ether diacrylate. These include:

  • Bisphenol A glycidyl ether: An epoxy resin used in similar applications but lacks acrylate functionality.
  • Epoxy acrylates: Such as those derived from other bisphenols, which may have varying properties based on their chemical structure.
  • Bisphenol S: An alternative compound used in epoxy formulations that may offer different environmental profiles.

Comparison Table

Compound NameKey FeaturesUnique Aspects
Bisphenol A glycidyl etherEpoxy resin without acrylate groupsPrimarily used for thermosetting applications
Epoxy acrylatesVarying structures based on different bisphenolsFunctional diversity based on chemical modifications
Bisphenol SAlternative to Bisphenol A with lower endocrine activityConsidered safer for food contact materials

Bisphenol A diglycidyl ether diacrylate stands out due to its unique combination of epoxy and acrylate functionalities, making it particularly valuable in photopolymerization processes and applications requiring rapid curing under light exposure .

XLogP3

4.4

UNII

615T9XD11Q

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

33041-41-7
57417-94-4
4687-94-9

Wikipedia

Bisphenol a diglycidyl ether diacrylate

Dates

Modify: 2023-08-15

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